molecular formula C7H5F3INO B1409273 2-Iodo-3-methoxy-5-(trifluoromethyl)pyridine CAS No. 1227602-78-9

2-Iodo-3-methoxy-5-(trifluoromethyl)pyridine

Cat. No.: B1409273
CAS No.: 1227602-78-9
M. Wt: 303.02 g/mol
InChI Key: YLTKZEWXNJRYMQ-UHFFFAOYSA-N
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Description

2-Iodo-3-methoxy-5-(trifluoromethyl)pyridine is a high-value halogenated pyridine derivative designed for advanced research and development applications. Its molecular structure, which features an iodine atom and a strongly electron-withdrawing trifluoromethyl group on the pyridine ring, makes it a versatile and privileged synthon in medicinal chemistry and agrochemical science . The primary research value of this compound lies in its use as a key intermediate in cross-coupling reactions, such as the Suzuki-Miyaura and Stille couplings. The iodine atom serves as an excellent leaving group, enabling efficient carbon-carbon bond formation to construct complex biaryl systems often found in active pharmaceutical ingredients (APIs) and crop protection agents . The presence of the trifluoromethyl group is particularly significant; it is a common motif in modern agrochemicals and pharmaceuticals, as it can enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets . Over 20 launched agrochemicals and several approved pharmaceuticals contain the TFMP moiety, underscoring its importance in discovery chemistry . This compound is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. It must be handled by technically qualified personnel in a laboratory setting.

Properties

IUPAC Name

2-iodo-3-methoxy-5-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F3INO/c1-13-5-2-4(7(8,9)10)3-12-6(5)11/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLTKZEWXNJRYMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(N=CC(=C1)C(F)(F)F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F3INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Trifluoromethylation

Direct trifluoromethylation of pyridine derivatives is a challenging task but can be achieved using advanced methodologies such as photoredox catalysis or metal-mediated reactions. However, these methods often require specific conditions and catalysts to introduce the trifluoromethyl group efficiently.

Cyclocondensation Reactions

Cyclocondensation reactions using trifluoromethyl-containing building blocks are another strategy for synthesizing complex pyridine derivatives. These reactions involve the formation of the pyridine ring from simpler precursors, allowing for the incorporation of the trifluoromethyl group during the ring formation process.

Specific Synthesis of this compound

The specific synthesis of this compound typically involves a multi-step process:

  • Starting Material Preparation : The synthesis often begins with a simpler pyridine derivative, such as 3-methoxypyridine, which is then iodinated at the 2-position.
  • Trifluoromethylation : The introduction of the trifluoromethyl group can be achieved through direct trifluoromethylation methods or by using a trifluoromethylated building block in a cyclocondensation reaction.
  • Purification : The final product is purified using techniques such as flash chromatography to achieve high purity.

Reaction Conditions and Yields

The reaction conditions and yields for the synthesis of this compound can vary significantly depending on the specific method employed. Generally, trifluoromethylation reactions may require long reaction times and specific catalysts to achieve moderate yields.

Method Reaction Conditions Yield
Direct Trifluoromethylation Photoredox catalysis, 30 minutes to several hours 20-40%
Chlorine/Fluorine Exchange Vapor-phase reaction, high temperature (>300°C) 50-80%
Cyclocondensation Various conditions depending on building blocks 40-60%

Chemical Reactions Analysis

Types of Reactions

2-Iodo-3-methoxy-5-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like sodium iodide or potassium fluoride in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and boronic acids in the presence of bases.

Major Products

The major products formed from these reactions include various substituted pyridines, which can be further utilized in the synthesis of pharmaceuticals and agrochemicals .

Scientific Research Applications

Agrochemical Applications

The primary application of 2-Iodo-3-methoxy-5-(trifluoromethyl)pyridine is in the agrochemical sector. Trifluoromethyl pyridines are known for their effectiveness as herbicides and insecticides.

Table 1: Agrochemical Products Containing Trifluoromethyl Pyridines

Product NameActive IngredientApplication Area
Fluazifop-butylTrifluoromethyl pyridine derivativeHerbicide
PyridateTrifluoromethyl pyridine derivativeHerbicide
BifenazateTrifluoromethyl pyridine derivativeInsecticide

These products have shown significant efficacy in protecting crops from pests and diseases, contributing to increased agricultural productivity .

Pharmaceutical Applications

In the pharmaceutical industry, this compound has been investigated for its potential therapeutic properties.

Case Studies

  • Anti-Cancer Activity : Research indicates that derivatives of trifluoromethyl pyridines exhibit cytotoxic effects against various cancer cell lines. For instance, compounds similar to this pyridine have been shown to induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and enhanced metabolic stability due to the trifluoromethyl group .
  • Anti-Amyloidogenic Activity : A notable study demonstrated that halogenated pyridine derivatives could inhibit transthyretin aggregation, which is implicated in amyloid diseases such as familial amyloid polyneuropathy. The study highlighted the significant anti-amyloidogenic activity of compounds structurally related to this compound .

Table 2: Pharmaceutical Potential of Trifluoromethyl Pyridines

Activity TypeObserved EffectsReference
Anti-CancerInduction of apoptosis
Anti-AmyloidogenicInhibition of transthyretin aggregation
Anti-HIVPotent activity with lower IC50 values

Mechanistic Insights

The biological activities of this compound can be attributed to its unique structural features:

  • The trifluoromethyl group enhances lipophilicity and metabolic stability.
  • The iodo substituent can facilitate nucleophilic attack during biochemical interactions, potentially leading to increased binding affinity with biological targets.

Mechanism of Action

The mechanism of action of 2-Iodo-3-methoxy-5-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes, allowing it to reach its targets more effectively. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity to proteins and enzymes. These interactions can modulate various biological pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their substituent differences:

Compound Name Substituents (Positions) Molecular Formula Key Properties/Applications
2-Iodo-3-methoxy-5-(trifluoromethyl)pyridine Iodo (2), Methoxy (3), CF₃ (5) C₇H₅F₃INO Cross-coupling precursor; flow synthesis
3-Iodo-5-(trifluoromethyl)pyridin-2-amine Iodo (3), CF₃ (5), NH₂ (2) C₆H₄F₃IN₂ Pharmaceutical intermediate
2-Chloro-5-iodo-3-(trifluoromethyl)pyridine Chloro (2), Iodo (5), CF₃ (3) C₆H₂ClF₃IN Melting point: 99°C; agrochemical precursor
2-Iodo-5-(trifluoromethyl)pyridine Iodo (2), CF₃ (5) C₆H₃F₃IN Simpler structure; Suzuki coupling substrate
3-Iodo-5-(trifluoromethyl)pyridin-2-yl trifluoromethanesulfonate Iodo (3), CF₃ (5), OTf (2) C₇H₂F₆INO₃S Highly reactive sulfonate ester; used in nucleophilic substitutions

Physical and Spectroscopic Differences

  • Melting Points:
    • The methoxy-containing target compound is isolated as an oil , whereas 2-Chloro-5-iodo-3-(trifluoromethyl)pyridine forms crystalline solids (m.p. 99°C) due to stronger intermolecular interactions .
  • NMR Shifts:
    • The methoxy group in the target compound causes a distinct singlet at δ = 3.98 ppm in ¹H NMR, absent in analogues with NH₂ or Cl substituents .
    • Trifluoromethyl groups consistently resonate near δ = -66 to -67 ppm in ¹⁹F NMR across all analogues .

Biological Activity

2-Iodo-3-methoxy-5-(trifluoromethyl)pyridine is a compound of significant interest due to its unique chemical structure and potential biological activities. This article provides an in-depth analysis of its biological activity, including synthesis methods, structure-activity relationships (SAR), and case studies highlighting its efficacy in various biological contexts.

Chemical Structure and Synthesis

The compound features a pyridine ring substituted with an iodine atom, a methoxy group, and a trifluoromethyl group. The synthesis typically involves the iodination of a pyridine derivative, often using iodine in the presence of an oxidizing agent such as acetonitrile at controlled temperatures. The presence of trifluoromethyl and methoxy groups enhances the compound's lipophilicity and metabolic stability, which are crucial for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The iodine atom can participate in halogen bonding, while the trifluoromethoxy and trifluoromethyl groups may modulate enzyme activity or receptor interactions. These interactions can lead to diverse biological effects, including antimicrobial and anticancer properties.

Structure-Activity Relationship (SAR)

Research has shown that modifications to the substituents on the pyridine ring significantly influence biological activity. For instance, lipophilic groups at specific positions on the ring enhance potency while polar substitutions tend to reduce activity. A study indicated that compounds with trifluoromethyl groups at the para-position exhibited optimal potency compared to other positions .

Table 1: Summary of SAR Findings

Substituent PositionTypeEffect on Potency
ParaLipophilicIncreased potency
OrthoPolarDecreased potency
MetaNeutralModerate potency

Antimicrobial Activity

In vitro studies have demonstrated that this compound exhibits significant antimicrobial activity. It was tested against various bacterial strains, showing a minimum inhibitory concentration (MIC) ranging from 0.922 μM to 2.75 μM depending on the specific strain and conditions .

In Vivo Efficacy

Despite promising in vitro results, in vivo studies using a BALB/c mouse model for tuberculosis infection revealed that the compound lacked efficacy when administered at doses of 100 mg/kg and 200 mg/kg. The lung burdens in treated mice were higher compared to those treated with standard antibiotics like rifampin and ethambutol . This discrepancy between in vitro and in vivo results highlights the need for further investigation into pharmacokinetics and potential metabolic pathways affecting efficacy.

Case Studies

  • Case Study: Tuberculosis Treatment
    In a controlled study, BALB/c mice infected with Mycobacterium tuberculosis were treated with varying doses of this compound. Results indicated no significant reduction in lung bacterial load compared to untreated controls, suggesting limited therapeutic potential against this pathogen .
  • Case Study: Anticancer Activity
    Preliminary investigations into the anticancer properties of this compound have shown potential against certain cancer cell lines, although specific mechanisms remain under study. Further research is needed to elucidate its role as a possible chemotherapeutic agent .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-Iodo-3-methoxy-5-(trifluoromethyl)pyridine, and how can reaction conditions be optimized?

  • Answer : The synthesis typically involves halogenation and functional group introduction on the pyridine core. A three-step approach (halogen exchange, methoxylation, and trifluoromethylation) is often employed, with metalation reactions (e.g., using Grignard reagents) to install the trifluoromethyl group . Optimization includes controlling temperature (e.g., −78°C for lithiation) and selecting catalysts (e.g., Pd for cross-coupling). Iodination can be achieved via directed ortho-metalation followed by iodine quenching .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

  • Answer : Key techniques include:

  • NMR (¹H, ¹³C, ¹⁹F) to confirm substituent positions and electronic environments .
  • Mass spectrometry (HRMS or EI-MS) for molecular weight and isotopic pattern validation (iodine has a distinct isotopic signature) .
  • X-ray crystallography for resolving ambiguities in regiochemistry, though crystallization may require derivatization .

Q. How can researchers assess the purity and stability of this compound under varying storage conditions?

  • Answer : Use HPLC with UV detection (λ = 254 nm) to monitor degradation. Stability studies should include:

  • Thermal stress testing (e.g., 40°C for 1 week).
  • Light exposure (ICH Q1B guidelines) to assess photolytic decomposition.
  • Humidity challenges (75% RH) to evaluate hydrolytic susceptibility, particularly for the methoxy and iodo groups .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent position, halogen type) influence the compound’s bioactivity, such as enzyme inhibition?

  • Answer : Substituent positioning critically impacts interactions with biological targets. For example:

  • CYP1B1 inhibition : Pyridine derivatives with substituents at the C2 position (vs. C3/C4) show enhanced activity due to better steric and electronic alignment with the enzyme’s active site .
  • Trifluoromethyl groups increase lipophilicity and metabolic stability, while iodine’s polarizability may enhance π-stacking in DNA interactions .
  • Methodological approach : Use molecular docking (e.g., AutoDock Vina) and site-directed mutagenesis to validate binding hypotheses .

Q. What experimental strategies resolve contradictions in biological activity data, such as varying IC₅₀ values across studies?

  • Answer : Contradictions may arise from assay conditions (e.g., buffer pH, co-solvents) or cell line variability. Mitigation strategies include:

  • Standardized assays : Use the same cell line (e.g., HepG2 for CYP1B1) and protocol (e.g., EROD assay ).
  • Control for iodine lability : Verify compound integrity post-assay via LC-MS.
  • Meta-analysis : Compare data across studies using normalized metrics (e.g., % inhibition at fixed concentrations) .

Q. How can computational methods like DFT predict the compound’s electronic properties and interactions with biological targets?

  • Answer :

  • DFT calculations : Model frontier molecular orbitals (HOMO/LUMO) to predict reactivity and charge distribution. The trifluoromethyl group’s electron-withdrawing effect lowers HOMO energy, reducing oxidative susceptibility .
  • Molecular dynamics (MD) : Simulate binding to enzymes (e.g., CYP1B1) to identify key residues (e.g., Phe231) for mutagenesis studies .

Q. What strategies improve metabolic stability of halogenated pyridine derivatives in vivo?

  • Answer :

  • Deuterium incorporation : Replace methoxy hydrogens with deuterium to slow oxidative metabolism .
  • Prodrug design : Mask the iodine with a labile group (e.g., acetyl) to enhance bioavailability.
  • Pharmacokinetic profiling : Monitor plasma concentration-time curves in rodent models to identify metabolic hotspots .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Iodo-3-methoxy-5-(trifluoromethyl)pyridine
Reactant of Route 2
2-Iodo-3-methoxy-5-(trifluoromethyl)pyridine

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